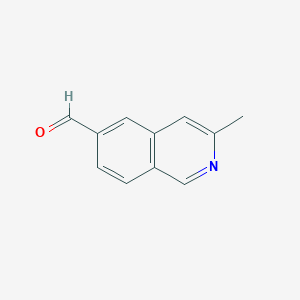
3-Methylisoquinoline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylisoquinoline-6-carbaldehyde: is an organic compound with the molecular formula C11H9NO . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science . This compound is characterized by the presence of a methyl group at the third position and an aldehyde group at the sixth position of the isoquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-6-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction , which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the aldehyde group on the isoquinoline ring . Another method involves the Pfitzinger reaction , where isoquinoline is reacted with an aromatic aldehyde in the presence of a base .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microwave-assisted synthesis . This method is preferred due to its efficiency, reduced reaction times, and lower energy consumption . The reaction conditions typically involve the use of microwave irradiation to accelerate the formation of the desired product.
化学反応の分析
Types of Reactions: 3-Methylisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: 3-Methylisoquinoline-6-carboxylic acid
Reduction: 3-Methylisoquinoline-6-methanol
Substitution: Various substituted isoquinoline derivatives
科学的研究の応用
3-Methylisoquinoline-6-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 3-Methylisoquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . For example, it has been shown to interact with DNA through intercalation, which can lead to the inhibition of DNA replication and transcription . This property makes it a potential candidate for anticancer drug development.
類似化合物との比較
- 3-Methylisoquinoline
- 6-Methylisoquinoline
- 3-Methylquinoline
- 6-Methylquinoline
Comparison: 3-Methylisoquinoline-6-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the isoquinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs . For instance, while 3-Methylisoquinoline and 6-Methylisoquinoline primarily undergo substitution reactions, this compound can also undergo oxidation and reduction reactions . This versatility makes it a valuable compound in synthetic chemistry and drug development.
特性
分子式 |
C11H9NO |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
3-methylisoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-4-11-5-9(7-13)2-3-10(11)6-12-8/h2-7H,1H3 |
InChIキー |
XWOIPZXQGRBYCY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC(=C2)C=O)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine](/img/structure/B11916220.png)
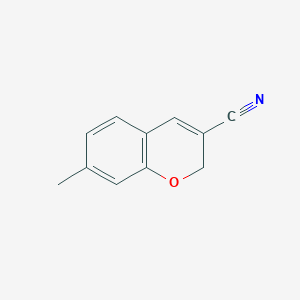
![7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11916229.png)



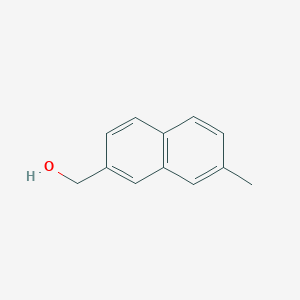
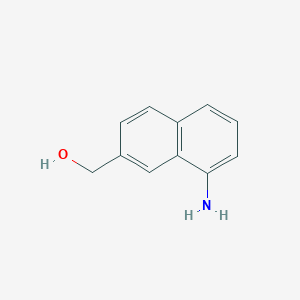

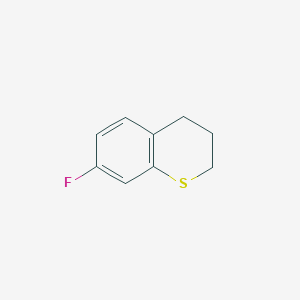
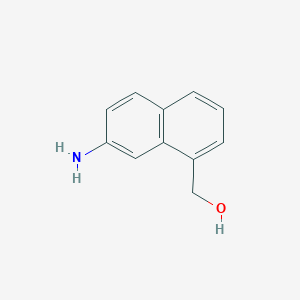

![2-Chloro-6-methylimidazo[1,2-A]pyridine](/img/structure/B11916296.png)
![2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11916308.png)
